N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-11(2)21-10-19-14-7-6-12(9-13(14)17(21)23)20-16(22)15-5-3-4-8-18-15/h3-11H,1-2H3,(H,20,22) |
InChI Key |
UFULQHCGCSAYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone scaffold is typically constructed via cyclocondensation of anthranilic acid derivatives with urea or thiourea. For example, 2-aminobenzamide reacts with isopropyl isocyanate under acidic conditions to yield 3-isopropyl-3,4-dihydroquinazolin-4-one.
Reaction Conditions
Palladium-Catalyzed Dearomatizing Carbonylation
Palladium-catalyzed carbonylation offers a modern approach to N-fused heterocycles. Using 1,3-bis(diisobutylphosphino)propane (DIBPP) as a ligand, N-(2-bromophenyl)pyridine-2-amines undergo cyclocarbonylation to form pyrido[2,1-b]quinazolin-11-ones. While this method primarily targets fused systems, adaptations for 3-isopropyl substitution require introducing the alkyl group prior to cyclization.
Key Advantages
Introduction of the 3-Isopropyl Group
Alkylation of Quinazolinone Intermediates
The isopropyl group is introduced at position 3 via nucleophilic substitution or alkylation. A common strategy involves treating 4-chloro-6-nitroquinazoline with isopropylamine in isopropanol under reflux.
Typical Procedure
One-Pot Alkylation-Cyclization
Alternatively, a one-pot method combines anthranilic acid derivatives with isopropylamine and triphosgene. This approach avoids isolating intermediates, improving efficiency.
Optimized Conditions
-
Reactants : 2-Amino-5-nitrobenzoic acid, triphosgene, isopropylamine
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature, 12 hours
Installation of Pyridine-2-Carboxamide at Position 6
Carboxylic Acid Activation and Amide Coupling
The C-6 position is functionalized via amide bond formation. A two-step sequence involves:
Representative Protocol
-
Ester Hydrolysis
-
Amide Formation
Direct Coupling via Mixed Carbonate Intermediate
A patent method describes using a mixed carbonate intermediate to enhance coupling efficiency:
-
Activation : Treat the carboxylic acid with ethyl chloroformate.
-
Aminolysis : Add pyridin-2-amine in the presence of triethylamine.
Performance Metrics
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + EDCl | 4 | 45% | Low-cost reagents | Multi-step purification required |
| Palladium Carbonylation | 3 | 62% | High regioselectivity | Requires specialized ligands |
| One-Pot Alkylation | 2 | 58% | Reduced isolation steps | Moderate yield |
Scale-Up Considerations and Process Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, HOBt.
Major Products
The major products formed from these reactions include various quinazolinone and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, structural optimization of similar compounds has shown promising inhibitory effects on cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and metastasis.
| Compound Name | Activity | Reference |
|---|---|---|
| N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide | Cytotoxicity towards human astrocytoma cells |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly as a selective inhibitor of cyclooxygenase (COX) enzymes. Research indicates that modifications to the quinazoline structure can enhance selectivity and potency against COX-II, reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Quinazoline derivatives have also been recognized for their antimicrobial properties. The presence of specific functional groups in N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide may enhance its efficacy against various bacterial strains.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar quinazoline derivatives:
- In vitro Studies : Research has shown that certain modifications to the quinazoline structure increase binding affinity to target proteins, enhancing anticancer activity.
- In vivo Studies : Animal models have demonstrated the effectiveness of these compounds in reducing tumor sizes and inflammatory responses.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The compound shares structural motifs with several derivatives documented in crystallographic and synthetic studies. Key comparisons include:
(a) 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide
- Structural Differences: Replaces the quinazolinone ring with a quinoxaline system and introduces a piperazine linker.
- Functional Implications: The quinoxaline moiety may alter electron distribution, affecting binding affinity. The fluorine atoms and methyl group on the pyridine carboxamide could enhance metabolic stability compared to the isopropyl group in the target compound .
(b) N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide
- Structural Differences: Substitutes the quinazolinone core with a chromen-4-one system and adds a methoxyphenyl group.
- The benzofuran carboxamide may confer greater rigidity compared to the pyridine-carboxamide linker .
(c) 1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate
- Structural Differences : Features a pyridine-3-carboxylate ester with a methylsulfanyl substituent instead of the pyridine-2-carboxamide group.
- Functional Implications : The ester group and sulfur-containing substituent may reduce solubility but enhance hydrophobic interactions in enzymatic targets .
Key Physicochemical and Functional Properties
Biological Activity
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other diseases. This article reviews its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C16H15N3O3
- Molecular Weight : 297.31 g/mol
Its structure includes a quinazolinone core, which is known for various biological activities, including anticancer effects. The presence of the pyridine ring further enhances its pharmacological properties.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit Polo-like kinase 1 (Plk1), a key regulator of cell division. This inhibition can lead to mitotic arrest and reduced proliferation in cancer cells .
- Apoptosis Induction : Studies suggest that compounds with similar structures can induce apoptosis in various cancer cell lines, potentially through the activation of apoptotic pathways .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties, suggesting a broader therapeutic potential beyond oncology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Plk1 Inhibition | 4.4 | |
| Induction of Apoptosis | Varies by cell line | |
| Antiviral Activity | 0.20 - 0.35 |
Case Study 1: Anticancer Properties
In a study focusing on various quinazolinone derivatives, this compound was tested against human breast cancer cell lines. The results indicated significant cytotoxicity with an IC50 value below 10 µM, demonstrating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Kinase Inhibition
A detailed structure–activity relationship (SAR) study revealed that modifications to the quinazolinone core could enhance Plk1 inhibitory activity. The most effective analogs showed increased binding affinity and selectivity towards Plk1 compared to other kinases such as Plk2 and Plk3, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation and cyclization reactions. A common approach involves reacting 6-hydroxy-2-pyridinecarboxylic acid derivatives with isopropylamine under controlled conditions. Cyclization steps may employ catalysts like palladium or copper in solvents such as DMF or toluene, with temperature optimization (e.g., 80–120°C) to enhance yield . Post-synthetic purification often involves HPLC or recrystallization to achieve ≥95% purity .
Q. What spectroscopic and analytical methods are recommended for structural characterization?
- Methodological Answer : Key techniques include:
- FTIR : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, quinazolinone carbonyl at ~1700 cm⁻¹).
- HPLC : For purity assessment (≥98% purity criteria).
- NMR (¹H/¹³C) : To resolve aromatic protons (pyridine/quinazolinone rings) and isopropyl substituents.
- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., calculated vs. observed m/z).
- X-ray Crystallography : If single crystals are obtainable, to resolve 3D structural ambiguities .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screenings suggest potential as a kinase inhibitor or antimicrobial agent. In vitro assays often use:
- Enzyme Inhibition : Dose-dependent testing against target kinases (e.g., Akt, DNA-PK) with IC₅₀ calculations.
- Antimicrobial Susceptibility : MIC determinations against bacterial/fungal strains via broth microdilution.
- Cytotoxicity Assays : MTT or SRB protocols on cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Systematic parameter variation is critical:
- Catalyst Screening : Compare Pd(OAc)₂ vs. CuI in cyclization steps; CuI may reduce side reactions in oxygen-sensitive environments .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes byproducts in reflux conditions.
- Temperature Gradients : Use a ramped temperature profile (e.g., 60°C → 110°C) to balance reaction rate and thermal decomposition .
Q. How should researchers address contradictory data in biological activity reports?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) require:
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
- Structural Verification : Confirm batch purity via HPLC and NMR to rule out degradation products.
- Computational Validation : Molecular docking to compare binding modes across isoforms (e.g., Akt1 vs. Akt2) .
Q. What computational approaches are used to predict binding affinity and mechanism of action?
- Methodological Answer :
- Molecular Docking : Use the compound’s SMILES/InChI (e.g., InChI=1S/C22H26N4O5/...) to model interactions with targets like kinase ATP-binding pockets (software: AutoDock Vina).
- MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent models.
- QSAR Modeling : Corrogate substituent effects (e.g., isopropyl vs. cyclopropyl) on activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
